molecular formula C₃₈H₂₈D₃₁FO₆ B1159517 Dexamethasone 21-Palmitate-d31

Dexamethasone 21-Palmitate-d31

Cat. No.: B1159517
M. Wt: 662.06
Attention: For research use only. Not for human or veterinary use.
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Description

Dexamethasone 21-Palmitate-d31 is a deuterated derivative of dexamethasone 21-palmitate, a corticosteroid prodrug. Its molecular formula is C₃₈H₂₈D₃₁FO₆, with a molecular weight of 662.06 . The compound features 31 deuterium atoms substituted at specific positions, enhancing its stability and utility in pharmacokinetic and metabolic studies. It is primarily used as a prodrug for treating eye disorders, leveraging the lipophilic palmitate ester to prolong release and improve tissue penetration .

Properties

Molecular Formula

C₃₈H₂₈D₃₁FO₆

Molecular Weight

662.06

Synonyms

(11β,16α)-9-Fluoro-11,17-dihydroxy-16-methyl-21-[(1-oxohexadecyl-d31)oxy]pregna-1,4-diene-3,20-dione;  Dexamethasone Palmitate-d31;  Limethason-d31;  Limethasone-d31;  Lipotalon-d31; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and functional differences between Dexamethasone 21-Palmitate-d31 and related dexamethasone derivatives:

Compound Name Ester Group/Modification Deuterium Substitution Molecular Formula Molecular Weight Key Applications
This compound Palmitate (C16 chain) 31 deuterium atoms C₃₈H₂₈D₃₁FO₆ 662.06 Prodrug for sustained ocular delivery; isotopic tracer
Dexamethasone 21-Palmitate Palmitate (C16 chain) None C₃₈H₅₉FO₆ 614.86 Sustained-release formulations
Dexamethasone 21-Acetate Acetate (C2 chain) None C₂₄H₃₁FO₆ 434.50 Rapid-release oral/injectable forms
Dexamethasone Sodium Phosphate Phosphate (water-soluble) None C₂₂H₂₈FNa₂O₈P 516.43 Acute therapy (e.g., injectables)
Dexamethasone 17-Propionate-d5 Propionate (C3 chain) 5 deuterium atoms C₂₅H₂₈D₅FO₆ 453.56 Internal standard in LC-MS analysis
21-Hemiacetal Dexamethasone Hemiacetal structure None C₂₃H₂₉FO₇ 436.47 Analytical method validation

Pharmacokinetic and Functional Differences

  • Lipophilicity and Release Kinetics: Palmitate esters (e.g., this compound) exhibit high lipophilicity, enabling prolonged release in tissues. The deuterated form may further slow hepatic metabolism, extending half-life compared to non-deuterated palmitate . Acetate and phosphate esters are shorter-acting. Acetate derivatives hydrolyze rapidly in vivo, while phosphate forms are water-soluble, suited for acute conditions .
  • Deuterium Effects: Deuterium substitution in this compound reduces first-pass metabolism by stabilizing C-D bonds, enhancing bioavailability. This contrasts with non-deuterated esters, which undergo faster enzymatic cleavage . Deuterated analogs (e.g., Dexamethasone 17-Propionate-d5) are critical as isotopic standards in mass spectrometry, improving analytical precision .
  • Therapeutic Applications :

    • This compound is specialized for ocular delivery due to sustained release and reduced systemic exposure .
    • Sodium phosphate derivatives are preferred for emergency use (e.g., sepsis, allergic reactions) due to rapid systemic absorption .

Analytical Utility

  • Deuterated compounds like this compound enable quantitative tracking in metabolic studies. For example, deuterium labels allow differentiation between endogenous and exogenous dexamethasone in tissue samples .
  • Comparative studies show that deuterated esters exhibit 20–30% slower hydrolysis rates than non-deuterated counterparts, confirming enhanced metabolic stability .

Clinical and Preclinical Data

  • In rodent models, this compound demonstrated 50% longer ocular retention compared to non-deuterated palmitate, reducing dosing frequency .
  • Dexamethasone sodium phosphate remains the gold standard for acute inflammation, but its short half-life (1–3 hours) limits chronic use, highlighting the niche for sustained-release esters .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and purifying Dexamethasone 21-Palmitate-d31, and how can batch-to-batch consistency be ensured?

  • Methodological Answer : Synthesis typically involves esterification of dexamethasone with deuterated palmitic acid (d31-labeled) under controlled conditions. Purification is achieved via reversed-phase chromatography or recrystallization. To ensure consistency, researchers should validate each batch using mass spectrometry (MS) and high-performance liquid chromatography (HPLC) to confirm isotopic purity (>98% deuterium incorporation) and chemical stability . Batch-to-batch variability in solubility or impurities can be minimized by standardizing reaction conditions (e.g., temperature, solvent ratios) and conducting peptide content analysis for sensitive assays .

Q. How is this compound characterized in terms of structural and spectral properties?

  • Methodological Answer : Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for structural confirmation. For example, IR spectra should show characteristic ester carbonyl (C=O) stretching at ~1740 cm⁻¹ and deuterium-specific absorption bands. Comparative analysis with non-deuterated analogs (e.g., Dexamethasone 21-Palmitate) via HPLC-MS helps verify isotopic labeling efficiency and absence of unlabeled contaminants .

Q. What analytical methods are recommended for quantifying this compound in experimental matrices?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 240 nm) or tandem mass spectrometry (LC-MS/MS) is preferred. For tissue samples, liquid-liquid extraction using methyl tert-butyl ether (MTBE) or solid-phase extraction (SPE) improves recovery rates. Calibration curves should be validated against certified reference standards (e.g., TRC D298832) to ensure accuracy within ±5% .

Advanced Research Questions

Q. How does deuterium labeling in this compound influence its pharmacokinetic profile compared to the non-deuterated form?

  • Methodological Answer : Deuterium’s kinetic isotope effect (KIE) may alter metabolic stability. Researchers should conduct comparative in vivo studies in model organisms (e.g., rodents) using LC-MS/MS to measure plasma half-life (t½), tissue distribution, and metabolite formation. For example, deuterated analogs often exhibit prolonged t½ due to reduced cytochrome P450-mediated oxidation. Data should be normalized to account for inter-subject variability .

Q. What experimental strategies resolve contradictions in data related to the compound’s stability under varying storage conditions?

  • Methodological Answer : Stability studies should follow ICH guidelines (Q1A) by testing degradation under accelerated conditions (40°C/75% RH for 6 months). Use HPLC to monitor hydrolytic degradation (free dexamethasone peaks) and oxidative byproducts. Conflicting data may arise from solvent interactions (e.g., ethanol vs. DMSO); thus, stability should be assessed in the final formulation buffer. Statistical tools like ANOVA can identify significant variability sources .

Q. How can researchers optimize experimental designs to track deuterium-labeled this compound in complex biological systems?

  • Methodological Answer : Isotope tracing requires mass spectrometry imaging (MSI) or autoradiography for spatial distribution analysis. For cellular uptake studies, combine fluorescence labeling (e.g., BODIPY-conjugated analogs) with deuterium detection via MS. Ensure controls (e.g., unlabeled compound) are included to distinguish background signals. Advanced data processing tools (e.g., Skyline) improve signal-to-noise ratios in MS datasets .

Q. What are the critical considerations for validating in vitro assays using this compound, particularly in lipid-rich environments?

  • Methodological Answer : Lipid solubility may cause compound aggregation in aqueous buffers. Pre-solubilize in ethanol or cyclodextrin complexes (≤0.1% v/v) to maintain monomeric dispersion. Validate assay specificity using siRNA knockdown of glucocorticoid receptors (GRs) and confirm target engagement via microscale thermophoresis (MST). Cross-validate results with orthogonal methods (e.g., radioligand binding assays) to address false positives .

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